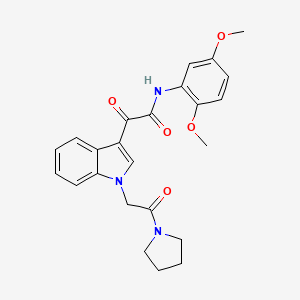![molecular formula C21H17FN2O2S2 B2949789 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326840-82-7](/img/structure/B2949789.png)
3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition could explain the anti-inflammatory properties of this compound. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on COX-2 and 5-LOX, it has been shown to inhibit the activity of other enzymes, including phosphodiesterase-4 (PDE4) and histone deacetylase (HDAC). It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to induce the expression of anti-inflammatory cytokines. Physiologically, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its specificity for certain enzymes. Its inhibitory effects on COX-2, 5-LOX, PDE4, and HDAC make it a useful tool for studying the roles of these enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to continue exploring its potential as a drug candidate for the treatment of inflammatory and cancerous diseases. Another direction is to further investigate its mechanism of action, particularly with regards to its effects on other enzymes and signaling pathways. Additionally, it could be useful to explore the potential of this compound in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step process. First, 2-mercapto-3-methoxybenzaldehyde is reacted with 2-fluorobenzyl bromide in the presence of potassium carbonate to form 2-(2-fluorobenzylthio)-3-methoxybenzaldehyde. This intermediate is then reacted with 2-bromo-3-methoxybenzyl bromide in the presence of potassium carbonate to form 2-[(3-methoxybenzyl)sulfanyl]-3-(2-fluorobenzyl)benzaldehyde. Finally, this compound is cyclized with 2-aminothiophenol in the presence of potassium carbonate to form 3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one.
Aplicaciones Científicas De Investigación
3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which could make it useful in the treatment of various diseases.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S2/c1-26-16-7-4-5-14(11-16)13-28-21-23-18-9-10-27-19(18)20(25)24(21)12-15-6-2-3-8-17(15)22/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCOHYKFPNRDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

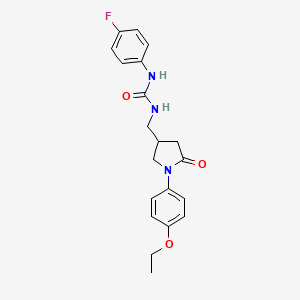
![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)

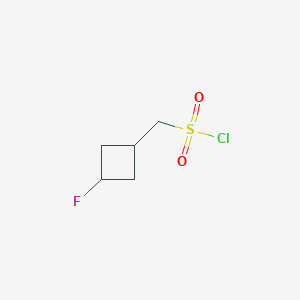
![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)
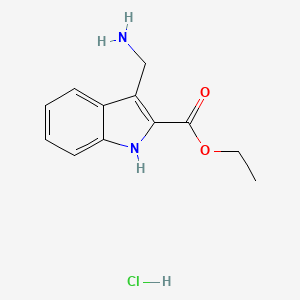
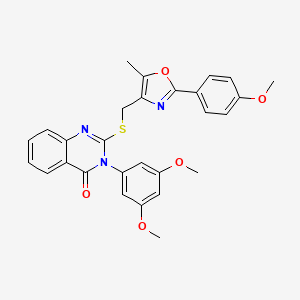

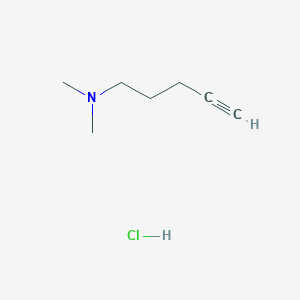
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2949722.png)
![2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2949725.png)

